2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
Overview
Description
2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and an appropriate amine derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1H-INDENE-1,3(2H)-DIONE
- 2-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-18-10-12(2-9-17(18)25)11-23-24-21(26)15-7-5-13-3-4-14-6-8-16(22(24)27)20(15)19(13)14/h2,5-11,25H,3-4H2,1H3/b23-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICGRRAMYWKRGU-FOKLQQMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417076 | |
Record name | ST4023146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-78-0 | |
Record name | ST4023146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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